molecular formula C20H22N2O3 B5551388 N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide

N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide

Cat. No. B5551388
M. Wt: 338.4 g/mol
InChI Key: GRRDALCUAULJJN-NBVRZTHBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide often involves complex reactions such as the Flow Photo-Nazarov Reactions of 2-Furyl Vinyl Ketones, highlighting the cyclization of traditionally unreactive heteroaromatic enones under flow photochemistry conditions to produce furan-fused cyclopentanones (Ashley, Timpy, & Coombs, 2018). Another relevant synthesis route is the catalytic cyclopropanation of alkenes with ene-yne-ketones, generating (2-furyl)carbene complexes, which are key intermediates in producing various cyclic compounds (Miki et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been extensively studied, with X-ray crystallography providing detailed insights into their solid-state properties. For instance, N-(Cyano(naphthalen-1-yl)methyl)benzamides were analyzed to understand their hydrogen bonding interactions and crystal structures, showcasing the significance of structural analysis in comprehending the behavior and reactivity of such compounds (Younes et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of compounds containing furyl and benzamide groups are diverse. For example, the electrophilic cyclization of 2-(1-alkynyl)benzamides offers a pathway to cyclic imidates, indicating the versatility and reactivity of such compounds under specific conditions (Mehta, Yao, & Larock, 2012). Additionally, the exploration of cascade vinyl radical ipso-cyclization reactions to form α,β-unsaturated-β-aryl-γ-lactams from N-propargyl benzamides illustrates the complex chemical behavior of these molecules (Luo, Wang, & Chang, 2021).

properties

IUPAC Name

N-[(E)-3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,21,24)(H,22,23)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRDALCUAULJJN-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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